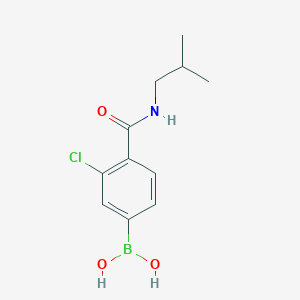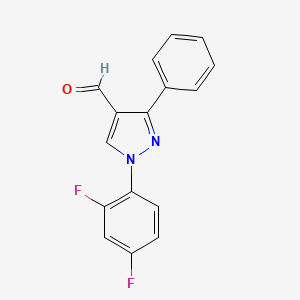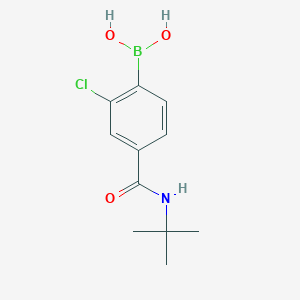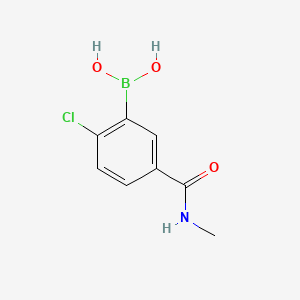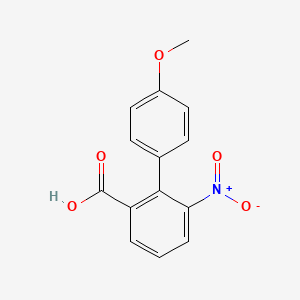
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, also known as 3-Chloro-5-amino-2-methylcyclohex-1-ene, is a cyclic organic compound that has been studied extensively in scientific research. It has been used in a variety of applications, including drug design, synthetic chemistry, and biochemistry. This compound has a wide range of properties, making it an attractive target for research.
Wissenschaftliche Forschungsanwendungen
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene has been studied extensively in scientific research. It has been used in drug design as a potential building block for the synthesis of new drugs. It has also been used in synthetic chemistry to prepare new molecules. In addition, it has been used in biochemistry to study enzyme catalysis and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene is not fully understood. However, it is believed to interact with proteins and enzymes in the body to produce a variety of effects. It is thought to act as a competitive inhibitor of enzymes, and it is believed to bind to certain proteins and enzymes to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene are not fully understood. However, it has been studied extensively in scientific research and has been found to have a variety of effects. In animal studies, it has been found to act as an anti-inflammatory agent and to reduce pain. It has also been found to have anti-cancer, anti-bacterial, and anti-viral activities. In addition, it has been found to have neuroprotective and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene in lab experiments include its high yield in synthesis, its wide range of properties, and its potential for use in drug design. However, there are some limitations to using this compound in lab experiments. These include its potential toxicity and its potential to interact with other molecules in the body.
Zukünftige Richtungen
The potential future directions for 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene include further study of its mechanism of action, its biochemical and physiological effects, and its potential use in drug design. Additionally, further research could be conducted to explore its potential as an anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agent. Finally, further research could be conducted to explore its potential for use in synthetic chemistry and biochemistry.
Synthesemethoden
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloro-2-methylcyclohex-1-ene with an amine in the presence of a catalyst. This method has been used in various studies to synthesize the compound in high yields. Another method involves the reaction of 3-chloro-2-methylcyclohex-1-ene with an amine in the presence of a palladium catalyst. This method has been found to yield the desired product in high yields with good selectivity.
Eigenschaften
IUPAC Name |
3-(3-amino-5-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMZXANDLAFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

